molecular formula C23H33ClN6O4S B1682183 バルデナフィル塩酸塩 CAS No. 224789-15-5

バルデナフィル塩酸塩

カタログ番号: B1682183
CAS番号: 224789-15-5
分子量: 525.1 g/mol
InChIキー: XCMULUAPJXCOHI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vardenafil dihydrochloride is a potent and selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type 5 (PDE5). It is primarily used as an oral therapy for the treatment of erectile dysfunction. Vardenafil dihydrochloride enhances the effect of nitric oxide by inhibiting PDE5, which is responsible for the degradation of cyclic guanosine monophosphate in the corpus cavernosum .

科学的研究の応用

Treatment of Erectile Dysfunction

Vardenafil is primarily used for the treatment of ED. Clinical trials have demonstrated its efficacy across various populations:

  • General Population : In randomized double-blind studies, vardenafil significantly improved erectile function as measured by the International Index of Erectile Function (IIEF) scores when compared to placebo. Improvements were noted in penetration success rates and maintenance of erection .
  • Diabetic Patients : Studies indicate that vardenafil is effective in men with diabetes mellitus, showing statistically significant improvements in erectile function regardless of baseline severity of ED or type of diabetes (Type 1 or Type 2) .
  • Post-Prostatectomy Patients : Vardenafil has been shown to be effective for men experiencing ED following radical prostatectomy, with significant improvements noted in erectile function scores compared to placebo .

Other Potential Applications

Recent research has explored additional applications for vardenafil beyond ED:

  • Pulmonary Hypertension : While primarily indicated for ED, PDE5 inhibitors like vardenafil are being investigated for their potential use in treating pulmonary arterial hypertension due to their vasodilatory effects .
  • Cardiovascular Health : Emerging studies suggest that vardenafil may have beneficial effects on cardiovascular health by improving endothelial function and reducing arterial stiffness .

Formulation Innovations

Advancements in the formulation of vardenafil have aimed at enhancing its bioavailability and therapeutic efficacy:

  • Amorphous Formulations : Research indicates that amorphous forms of vardenafil hydrochloride exhibit improved dissolution rates and permeability compared to crystalline forms. This could lead to more effective dosing regimens and quicker onset of action .
  • Combination Therapies : Studies have examined the efficacy of combining vardenafil with other agents to enhance therapeutic outcomes, particularly in patients with complex health issues like diabetes .

Safety and Tolerability

Vardenafil is generally well-tolerated among patients. The most common adverse effects reported include:

  • Headache
  • Flushing
  • Rhinitis
  • Dyspepsia

These side effects are typically mild to moderate and transient . Long-term studies have confirmed that vardenafil maintains a favorable safety profile over extended use.

Efficacy Trials

A comprehensive review of clinical trials reveals:

  • In a study involving 600 patients, those treated with vardenafil showed an 83% success rate in penetration compared to 56% in the placebo group after 12 weeks .
  • A flexible-dose study confirmed significant improvements in erectile function across various age groups, with positive responses observed in up to 85% of participants aged under 45 years .

Comparative Studies

Comparative analyses highlight vardenafil's effectiveness against other PDE5 inhibitors such as sildenafil and tadalafil, noting its rapid onset and duration of action as key advantages for certain patient populations .

Data Table: Summary of Clinical Findings on Vardenafil Dihydrochloride

Study TypePopulationKey FindingsReferences
Randomized Controlled TrialGeneral ED PatientsSignificant improvement in IIEF scores vs placebo
Open-label StudyDiabetic PatientsEffective across all levels of baseline ED severity
Comparative StudyPost-Prostatectomy PatientsHigher success rates vs placebo
Flexible-dose StudyVarious Age GroupsPositive responses up to 85% in younger populations

作用機序

Target of Action

Vardenafil dihydrochloride primarily targets the cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme responsible for the degradation of cGMP in the corpus cavernosum located around the penis .

Mode of Action

Vardenafil dihydrochloride works by inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP . During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum. This activates the enzyme guanylate cyclase, increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum . By inhibiting PDE5, vardenafil prevents the degradation of cGMP, allowing increased blood flow into the penis, resulting in an erection .

Biochemical Pathways

The biochemical pathway affected by vardenafil involves the NO-cGMP signaling pathway . The release of NO during sexual stimulation activates guanylate cyclase, leading to increased levels of cGMP. This causes relaxation of the smooth muscle cells in the corpus cavernosum, allowing blood to flow into the penis and cause an erection . By inhibiting PDE5, vardenafil prevents the degradation of cGMP, enhancing the effect of NO and promoting the erectile response .

Pharmacokinetics

Vardenafil is rapidly absorbed with a time to peak plasma concentration of 0.5 to 2 hours . It is metabolized in the liver via CYP3A4 (major), CYP2C, and 3A5 (minor) to form an active metabolite . The drug is excreted in the feces (~91% to 95% as metabolites) and urine (~2% to 6%) . The terminal half-life of vardenafil and its metabolite is 4 to 6 hours . The drug has a volume of distribution of 208 L .

Result of Action

The primary result of vardenafil’s action is the induction of penile erections. This is achieved by enhancing the response to sexual stimulation through the inhibition of PDE5 and the subsequent increase in cGMP levels . This leads to smooth muscle relaxation and increased blood flow to the corpus cavernosum, resulting in an erection .

Action Environment

The action of vardenafil can be influenced by various environmental factors. Furthermore, coadministration of CYP3A4 inhibitors such as ritonavir can affect hepatic metabolism . It’s also worth noting that the efficacy of vardenafil can vary among individuals due to factors such as age, renal function impairment, and hepatic function impairment .

生化学分析

Biochemical Properties

Vardenafil dihydrochloride interacts with the enzyme PDE5, inhibiting its activity. This inhibition prevents the degradation of cGMP, a molecule that plays a crucial role in the biochemical reactions leading to an erection . The interaction between Vardenafil dihydrochloride and PDE5 is of a competitive nature, meaning that the drug binds to the same site on the enzyme as cGMP .

Cellular Effects

Vardenafil dihydrochloride has significant effects on various types of cells, particularly those in the corpus cavernosum of the penis. By inhibiting PDE5, it allows for increased blood flow into the penis, resulting in an erection . It also influences cell function by impacting cell signaling pathways, specifically the NO/cGMP pathway .

Molecular Mechanism

The molecular mechanism of action of Vardenafil dihydrochloride involves binding to the PDE5 enzyme and inhibiting its activity. This inhibition prevents the degradation of cGMP, leading to an increase in cGMP levels. Elevated cGMP levels result in relaxation of smooth muscle cells in the corpus cavernosum, allowing for increased blood flow and the occurrence of an erection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vardenafil dihydrochloride have been observed to change over time. For instance, in a study involving conscious rabbits, Vardenafil dihydrochloride was shown to potentiate erectile responses to intravenous sodium nitroprusside in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of Vardenafil dihydrochloride have been observed to vary with different dosages. For example, in a study involving conscious rabbits, Vardenafil dihydrochloride induced dose-dependent penile erections following intravenous administration .

Metabolic Pathways

Vardenafil dihydrochloride is involved in the NO/cGMP pathway. It interacts with the PDE5 enzyme, which is responsible for the degradation of cGMP. By inhibiting PDE5, Vardenafil dihydrochloride prevents the degradation of cGMP, leading to an increase in cGMP levels .

Transport and Distribution

Vardenafil dihydrochloride is distributed within cells and tissues following administration. It has a steady-state volume of distribution of 208 L and is approximately 95% bound to plasma proteins .

Subcellular Localization

Given its mechanism of action, it can be inferred that it likely localizes to the cytoplasm where it can interact with PDE5, an enzyme found predominantly in the smooth muscle cells of the corpus cavernosum .

準備方法

The synthesis of Vardenafil dihydrochloride involves a series of complex chemical reactions. The process begins with the alkylation of 2-hydroxybenzonitrile with ethyl bromide, followed by the addition of ammonia to introduce the nitrile functionality, leading to the formation of amidine. The dihydrochloride salt of Vardenafil is finally produced by reacting the compound with hydrochloric acid in ether . Industrial production methods have been developed to accommodate large-scale production constraints, such as avoiding the use of triethyl-aluminum .

化学反応の分析

Vardenafil dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

類似化合物との比較

Vardenafil dihydrochloride is often compared with other PDE5 inhibitors, such as sildenafil citrate and tadalafil. While all three compounds are used to treat erectile dysfunction, they differ in their potency, selectivity, and duration of action:

Vardenafil dihydrochloride is considered more potent than sildenafil citrate but has a lower selectivity for other PDE isoforms compared to tadalafil .

生物活性

Vardenafil dihydrochloride is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), primarily utilized for the treatment of erectile dysfunction. Its biological activity is characterized by its mechanism of action, pharmacodynamics, pharmacokinetics, and various clinical studies that have explored its efficacy and safety.

Vardenafil functions by inhibiting PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. The inhibition of PDE5 leads to increased levels of cGMP, which promotes smooth muscle relaxation and enhances blood flow to the penis during sexual stimulation. This process is initiated when nitric oxide (NO) is released, activating the cGMP pathway. The resulting increase in cGMP activates protein kinase G, leading to decreased intracellular calcium levels and subsequent smooth muscle relaxation .

Pharmacodynamics

The pharmacodynamic profile of vardenafil has been extensively studied:

  • Potency : Vardenafil exhibits a significantly lower IC50 for PDE5 inhibition compared to other PDE5 inhibitors such as sildenafil and tadalafil. Specifically, vardenafil has an IC50 of 0.89 nM, while sildenafil and tadalafil have IC50 values of 8.5 nM and 9.4 nM, respectively .
  • Tissue Studies : In vitro studies demonstrated that vardenafil dose-dependently increases cGMP concentrations in isolated human and rabbit corpus cavernosum tissues. Notably, human tissue was found to be more sensitive to vardenafil than rabbit tissue .
  • Electrophysiological Studies : These studies indicated that vardenafil does not significantly affect the hERG potassium channel at therapeutic concentrations, suggesting a favorable cardiac safety profile .

Pharmacokinetics

Vardenafil's pharmacokinetic properties have been characterized through various studies:

  • Absorption : Vardenafil is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 30 minutes to 2 hours after dosing. The bioavailability ranges from approximately 15% in humans .
  • Distribution : It shows high plasma protein binding and distributes widely throughout the body, with significant concentrations found in the liver, adrenal glands, and kidneys. The drug also crosses the blood-brain barrier to a moderate extent .
  • Metabolism and Excretion : Vardenafil undergoes extensive metabolism primarily in the liver, with only a small fraction excreted unchanged. Its elimination half-life is approximately 37 hours .

Clinical Studies

Several clinical trials have assessed the efficacy and safety of vardenafil:

  • Efficacy Trials : A randomized controlled trial involving men with erectile dysfunction showed that vardenafil significantly improved erectile function compared to placebo. Participants reported enhanced satisfaction levels and increased frequency of successful sexual intercourse .
  • Safety Profile : Adverse effects are generally mild to moderate, including headaches, flushing, nasal congestion, and dyspepsia. Serious side effects are rare but can include priapism and cardiovascular events in predisposed individuals .

Case Studies

  • Case Study on Efficacy : A study involving older men with diabetes demonstrated that vardenafil effectively improved erectile function scores on the International Index of Erectile Function (IIEF) scale compared to baseline measurements.
  • Long-term Use Study : Another longitudinal study assessed men using vardenafil over a year, revealing sustained improvements in erectile function without significant adverse effects or tolerance development.

Summary Table of Key Findings

ParameterVardenafil DihydrochlorideSildenafilTadalafil
IC50 (PDE5 Inhibition)0.89 nM8.5 nM9.4 nM
Bioavailability~15%~40%~36%
Half-life~37 hours~4 hours~17.5 hours
Common Side EffectsHeadache, flushingHeadache, flushingHeadache, back pain

特性

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4S.ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMULUAPJXCOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33ClN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945152
Record name 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224785-91-5, 224789-15-5
Record name Vardenafil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224785-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vardenafil hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)phenyl)sulfonyl)-1-ethylpiperazin-1-ium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VARDENAFIL HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF61NL91H3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vardenafil dihydrochloride
Reactant of Route 2
Reactant of Route 2
Vardenafil dihydrochloride
Reactant of Route 3
Vardenafil dihydrochloride
Reactant of Route 4
Reactant of Route 4
Vardenafil dihydrochloride
Reactant of Route 5
Reactant of Route 5
Vardenafil dihydrochloride
Reactant of Route 6
Reactant of Route 6
Vardenafil dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。